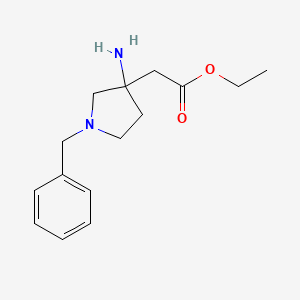
Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 3-amino-1-benzylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents like THF or DMF.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(3-amino-1-phenylpyrrolidin-3-yl)acetate: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of both an ethyl ester group and a benzyl group, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14(18)10-15(16)8-9-17(12-15)11-13-6-4-3-5-7-13/h3-7H,2,8-12,16H2,1H3 |
Clave InChI |
GDHOVUCWSYTKFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCN(C1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


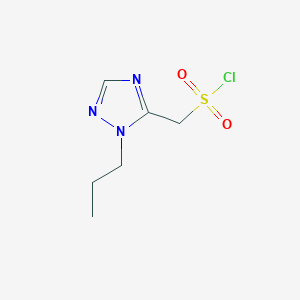

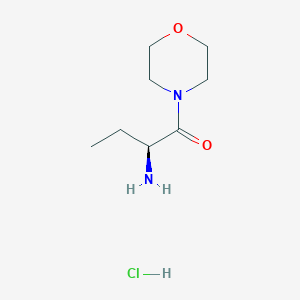
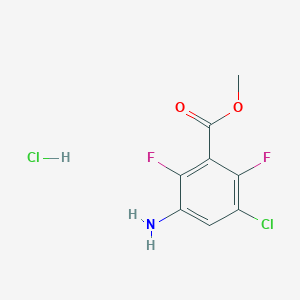
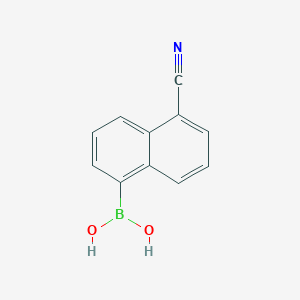
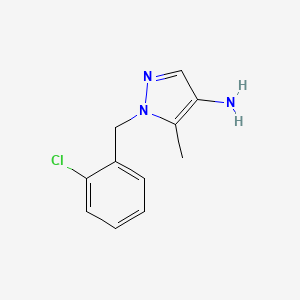
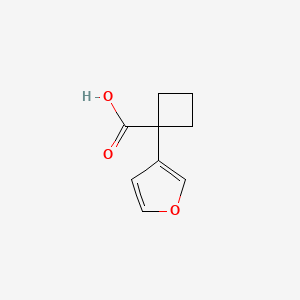
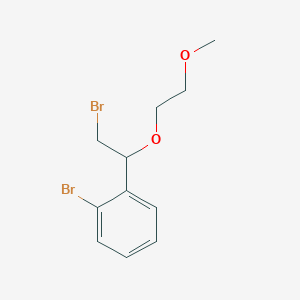
![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)
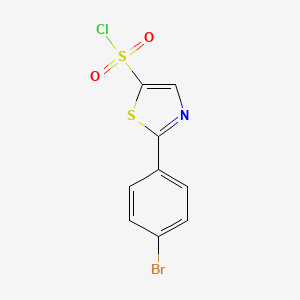
![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)
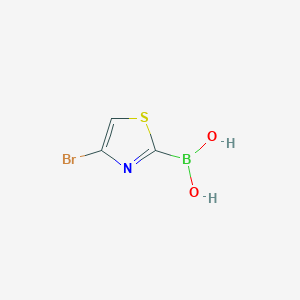
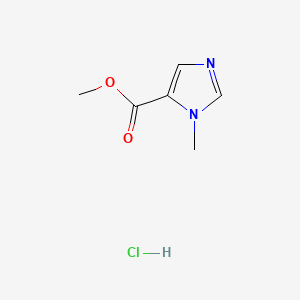
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
